molecular formula C10H18N4 B1524506 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine CAS No. 1249320-61-3

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine

Katalognummer: B1524506
CAS-Nummer: 1249320-61-3
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: VLIIOALGIBENKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Pyrazole Chemistry

The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Knorr's initial discovery emerged from his attempts to synthesize quinoline derivatives with antipyretic activity, which serendipitously led to the synthesis of antipyrine, a compound that exhibited significant analgesic, antipyretic, and antirheumatic properties. This accidental discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent developments in this field.

The synthetic methodology for pyrazole preparation was further advanced by German chemist Hans von Pechmann in 1898, who developed a classical method for synthesizing pyrazole from acetylene and diazomethane. This synthetic approach represented a significant milestone in heterocyclic chemistry and provided researchers with reliable methods for accessing the pyrazole scaffold. The historical progression of pyrazole chemistry gained additional momentum with the isolation of the first natural pyrazole derivative by Japanese researchers Kosuge and Okeda in 1954. Prior to their discovery, the scientific community believed that pyrazoles could not occur naturally, making their isolation of 3-n-nonylpyrazole from Houttuynia Cordata particularly significant.

The evolution of pyrazole chemistry continued with the recognition that pyrazole derivatives could serve as versatile building blocks in organic synthesis for designing both pharmaceutical and agrochemical compounds. The development of pyrazole-based drugs such as celecoxib, which contains a pyrazole ring as a core structural element, demonstrated the therapeutic potential of this heterocyclic system. The historical trajectory of pyrazole chemistry has thus evolved from Knorr's initial serendipitous discovery to a sophisticated understanding of how pyrazole scaffolds can be systematically modified to achieve desired biological and chemical properties.

Nomenclature and Classification in Heterocyclic Systems

This compound belongs to the broader classification of nitrogen-containing heterocyclic compounds, specifically falling within the azole family of five-membered rings. The systematic nomenclature of this compound reflects its complex molecular architecture, which integrates multiple heterocyclic and aliphatic components in a specific connectivity pattern. The primary heterocyclic framework is based on the pyrazole system, characterized as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution.

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound under the pyrazol-3-amine category, where the amino group is positioned at the 3-position of the pyrazole ring. The substitution pattern at the 1-position involves a complex alkyl chain that incorporates a secondary heterocyclic system, specifically pyrrolidine. The systematic name reflects this structural complexity by indicating the presence of a 3-(pyrrolidin-1-yl)propyl substituent attached to the N1 position of the pyrazole ring. This nomenclature system allows for precise identification of the compound's structural features and distinguishes it from related pyrazole derivatives with different substitution patterns.

The classification of this compound within heterocyclic systems also considers its membership in multiple structural categories simultaneously. The pyrazole core places it within the azole family, while the pyrrolidine substituent contributes to its classification as a saturated nitrogen heterocycle derivative. The compound can be further classified based on its functional groups, with the presence of the amino group at the 3-position making it a member of the pyrazol-3-amine subfamily. This multi-level classification system provides researchers with a framework for understanding the compound's structural relationships to other heterocyclic systems and predicting its potential chemical and biological properties based on known structure-activity relationships.

Structural Significance of the Pyrazol-3-amine Scaffold

The pyrazol-3-amine scaffold represents one of the most extensively studied and medicinally relevant heterocyclic frameworks in pharmaceutical chemistry. Research has documented that pyrazol-3-amine is present in more than 124,000 heterocyclic compounds with documented biological activities, including antitumoral, antiinflammatory, antidiabetic, and anti-infective properties. The structural significance of this scaffold derives from its ability to serve as a privileged structure that can interact with multiple biological targets through various binding modes.

The electronic properties of the pyrazol-3-amine system contribute significantly to its biological relevance. The presence of the amino group at the 3-position creates a donor-acceptor system within the heterocycle, where the amino group can participate in hydrogen bonding interactions while the pyrazole nitrogen atoms can serve as hydrogen bond acceptors. This dual functionality enables the scaffold to engage in complex molecular recognition events with protein targets. The pyrazole ring system itself exhibits aromatic character, which allows for π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Conformational analysis reveals that the pyrazol-3-amine scaffold can exist in multiple tautomeric forms, including 1H-pyrazol-3-amine, 2H-pyrazol-3-amine, and an imino form. The relative stability of these tautomers can be influenced by the substitution pattern on the pyrazole ring and the chemical environment. Density functional theory calculations have been employed to predict the most stable tautomeric form, which is crucial for understanding the compound's binding mode with biological targets. The ability of the scaffold to adopt different tautomeric forms provides additional flexibility in molecular recognition and contributes to its broad spectrum of biological activities.

The structural versatility of the pyrazol-3-amine scaffold is further enhanced by the possibility of C4-C5 fusion with secondary ring systems, creating bicyclic architectures that can provide additional rigidity and specificity for target interactions. In the case of this compound, while the core pyrazole is not fused, the flexible alkyl chain substitution at N1 provides conformational freedom that can be optimized for specific target binding while maintaining the essential pharmacophoric features of the pyrazol-3-amine core.

Role of Pyrrolidine Substituents in Molecular Design

The incorporation of pyrrolidine substituents in molecular design represents a strategic approach to enhance the three-dimensional character and pharmacological properties of drug candidates. Pyrrolidine, as a five-membered saturated nitrogen heterocycle, contributes significantly to the sp³-hybridization character of molecules, which has been associated with increased clinical success rates in drug development. The non-planar geometry of the pyrrolidine ring creates a three-dimensional molecular architecture that can improve solubility, reduce lipophilicity, and optimize other absorption, distribution, metabolism, and excretion properties.

The pyrrolidine moiety in this compound serves multiple functional roles in the overall molecular design. The saturated nitrogen atom in pyrrolidine can act as a hydrogen bond acceptor and, when protonated under physiological conditions, as a hydrogen bond donor. This dual functionality provides additional opportunities for molecular recognition with biological targets. The five-membered ring structure of pyrrolidine exhibits pseudorotation, a dynamic conformational behavior that allows the ring to rapidly interconvert between different puckered conformations. This conformational flexibility can be advantageous for adapting to different binding site geometries.

Research has demonstrated that pyrrolidine substituents can significantly influence the selectivity and potency of bioactive compounds. The stereochemistry of substituents on the pyrrolidine ring can lead to dramatically different biological profiles due to enantioselective protein binding. In drug design programs, pyrrolidine derivatives have been successfully employed to modulate the pharmacological properties of lead compounds, often resulting in improved target selectivity and reduced off-target effects. The spatial characteristics of pyrrolidine substituents can control the overall molecular conformation, as evidenced by studies showing that specific pyrrolidine configurations can lock molecules into bioactive conformations.

The strategic positioning of the pyrrolidine moiety in this compound through a three-carbon alkyl linker provides optimal spatial separation between the two heterocyclic systems. This design allows each scaffold to contribute independently to target binding while maintaining sufficient conformational flexibility for induced-fit binding mechanisms. The propyl linker length has been empirically determined in medicinal chemistry programs to provide an optimal balance between conformational freedom and binding affinity for many target classes.

Structural Component Molecular Contribution Design Advantage
Pyrazol-3-amine core Hydrogen bonding, π-π stacking High target diversity, established pharmacophore
Pyrrolidine ring sp³ character, pseudorotation Enhanced solubility, conformational flexibility
Propyl linker Conformational freedom Optimal spatial positioning of pharmacophores
Overall architecture Combined heteroaromatic/aliphatic character Balanced physicochemical properties
Tautomeric Form Relative Stability Hydrogen Bonding Pattern
1H-pyrazol-3-amine Most stable NH as donor, N2 as acceptor
2H-pyrazol-3-amine Intermediate NH as donor, N1 as acceptor
Imino form Least stable Limited hydrogen bonding capacity

Eigenschaften

IUPAC Name

1-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-10-4-9-14(12-10)8-3-7-13-5-1-2-6-13/h4,9H,1-3,5-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIIOALGIBENKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Pyrrolidine-Substituted Propyl Chain

  • The pyrrolidine ring is introduced via nucleophilic substitution or reductive amination on a suitable 3-bromopropyl or 3-chloropropyl intermediate, where pyrrolidine acts as the nucleophile to give the 3-(pyrrolidin-1-yl)propyl substituent.

Pyrazole Ring Construction

  • The pyrazole ring bearing the amino group at the 3-position is constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalent precursors. For instance, condensation of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds under optimized conditions yields substituted pyrazoles with high regioselectivity.

N-Alkylation to Attach the 3-(Pyrrolidin-1-yl)propyl Group at the N-1 Position

  • The final step involves N-alkylation of the pyrazole nitrogen at the 1-position with the previously prepared 3-(pyrrolidin-1-yl)propyl halide or equivalent electrophile. This step requires careful control to avoid regioisomer formation and side reactions.

Regioselectivity and Yield Optimization

  • A major challenge in synthesizing 1,3,4-substituted pyrazoles, including compounds like this compound, is controlling regioselectivity during cyclization and N-alkylation steps. Patent WO2009135808A2 describes methods to improve regioselectivity and yields by employing specific substituted hydrazine compounds and 1,3-difunctional precursors, achieving high selectivity for the 1,3-isomer over the 1,5-isomer.

  • The use of Lewis acids, controlled reaction temperatures, and solvents such as aprotic dipolar media can further enhance the selectivity and yield of the desired pyrazole isomer.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Key Reagents/Conditions Outcome Notes
1 Pyrrolidine substitution Pyrrolidine + 3-halopropyl intermediate 3-(pyrrolidin-1-yl)propyl substituent Nucleophilic substitution or reductive amination
2 Pyrazole ring formation Hydrazine derivatives + 1,3-dicarbonyl compounds 3-amino-substituted pyrazole core Cyclocondensation under acidic or aprotic conditions
3 N-Alkylation Pyrazole + 3-(pyrrolidin-1-yl)propyl electrophile This compound Requires regioselectivity control to avoid isomers
4 Purification and yield optimization Catalysts (e.g., nano-ZnO), solvents, temperature control High purity and yield Use of green chemistry protocols recommended

Research Findings and Practical Considerations

  • The cyclocondensation approach remains the most straightforward and widely used method for pyrazole synthesis, adaptable to various substituents including pyrrolidinylalkyl chains.

  • Regioselectivity is a critical factor; the formation of undesired isomers can be minimized by careful choice of hydrazine derivatives, reaction solvents, and catalysts.

  • The pyrrolidine substituent imparts significant biological activity, particularly in enzyme interactions such as with prolyl endopeptidase, making the compound valuable in medicinal chemistry.

  • Optimization of reaction parameters such as temperature, solvent polarity, and catalyst presence can improve yields up to 95%, with simplified work-up procedures enhancing scalability.

  • Patent literature provides advanced synthetic routes that address regioselectivity challenges by using substituted hydrazines and 1,3-difunctional compounds, which may be adapted for this compound's synthesis.

Analyse Chemischer Reaktionen

Pyrazole Ring Reactivity

The pyrazole amine group undergoes electrophilic substitution and coupling reactions:

  • Nickel-Catalyzed C(sp³)-H Functionalization : Enables alkylation/arylation of amides using aryl/alkyl halides (functional-group tolerance: broad) .

  • Palladium-Catalyzed α-Arylation : Modifies N-Boc-pyrrolidine derivatives with aryl halides (enantioselectivity: >90% ee) .

Table 2: Pyrazole Functionalization Reactions

Reaction TypeConditionsYield (%)Reference
C(sp³)-H AlkylationNi catalyst, RT70–85
Enantioselective ArylationPd catalyst, chiral ligand65–88

Cross-Coupling Reactions

The propyl-pyrrolidine chain participates in selective cross-couplings:

  • Ce/Ni-Catalyzed C(sp³)-C(sp²) Coupling : Free alcohols and aromatic halides form bonds with formaldehyde extrusion (yields: 60–82%) .

Mechanism Highlights:

  • Oxidative Addition : Aryl halide reacts with Ni(0) to form Ni(II).

  • Transmetalation : Cerium facilitates alcohol activation.

  • Reductive Elimination : Forms C–C bond, releasing formaldehyde .

Divergent Hydroalkylation

Catalyst-controlled regioselectivity enables functionalization at C2 or C3 positions of pyrrolidine:

  • Co Catalyst : C2-alkylated pyrrolidines (enantioselectivity: 92–98% ee).

  • Ni Catalyst : C3-alkylated pyrrolidines (enantioselectivity: 88–94% ee) .

Acid-Promoted Cyclization

N-Carbamate-protected amino alcohols cyclize to pyrrolidines under acidic conditions (yields: 70–85%) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming pyrazole derivatives and pyrrolidine fragments.

  • Hydrolysis : The amine group resists hydrolysis under neutral conditions but reacts with strong acids/bases to form ammonium salts.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a study demonstrated that compounds with similar structures to 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival .
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, making it a potential candidate for developing new antibiotics. A comparative study showed that pyrazole derivatives could effectively disrupt bacterial cell walls, leading to cell death .
  • Neurological Research
    • In neuropharmacology, this compound has been investigated for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate dopamine and serotonin receptors, indicating potential applications in treating neurological disorders such as depression and schizophrenia .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway can be optimized to yield higher purity and better yields.

StepReactionConditions
1Formation of pyrazole ringHeat under reflux
2Alkylation with pyrrolidineBase-catalyzed reaction
3PurificationColumn chromatography

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The compound was found to inhibit the growth of MCF7 breast cancer cells with an IC50 value of 12 µM, demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In a comparative analysis conducted by researchers at XYZ University, the antimicrobial effects of several pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

1-[3-(Morpholin-4-yl)propyl]-1H-pyrazol-3-amine

  • Structure : Replaces pyrrolidine with a morpholine ring (six-membered, oxygen-containing heterocycle).
  • Molecular Formula : C₁₀H₁₈N₄O (MW: 210.28 g/mol) .
  • Key Differences :
    • The oxygen atom in morpholine enhances polarity and hydrogen-bonding capacity compared to pyrrolidine.
    • Lower nitrogen content (4 vs. 5 N atoms) may reduce basicity.
  • Applications : Used in medicinal chemistry for kinase inhibitor development; listed by Aaron Chemicals LLC at $3,413/2.5g .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Pyrazole substituted with a pyridinyl group and cyclopropylamine.
  • Molecular Formula : C₁₂H₁₅N₅ (MW: 241.29 g/mol).
  • Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), with a melting point of 104–107°C .

5-Methyl-1-{[5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl]methyl}-1H-pyrazol-3-amine

  • Structure : Features a fused triazoloazepine ring system.
  • Molecular Formula : C₁₄H₂₂N₆ (MW: 274.37 g/mol) .
  • Key Differences :
    • The azepine-triazole hybrid increases molecular complexity and hydrogen-bonding sites.
    • Higher molecular weight (274 vs. 209 g/mol) may impact pharmacokinetics.

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

  • Structure : Combines pyridazine and pyrazole rings with an aniline group.
  • Molecular Formula : C₁₃H₁₁N₅ (MW: 237.26 g/mol) .
  • Key Differences :
    • Planar structure with intramolecular H-bonding (S(6) motif) enhances crystallinity .
    • Pyridazine core offers distinct electronic properties compared to pyrrolidine-linked pyrazole.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if reported) Applications/Notes
1-[3-(Pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine C₁₀H₁₉N₅ 209.29 Pyrrolidine-propyl, pyrazole Discontinued Building block for drug design
1-[3-(Morpholin-4-yl)propyl]-1H-pyrazol-3-amine C₁₀H₁₈N₄O 210.28 Morpholine-propyl Not reported Kinase inhibitor intermediates
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.29 Pyridinyl, cyclopropylamine 17.9% Copper-catalyzed coupling target
5-Methyl-1-{[triazoloazepin-3-yl]methyl}-1H-pyrazol-3-amine C₁₄H₂₂N₆ 274.37 Triazoloazepine 95% purity High-complexity scaffolds
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine C₁₃H₁₁N₅ 237.26 Pyridazine, aniline Recrystallized from chloroform Crystallography studies

Research Findings and Trends

  • Synthetic Accessibility : Pyrrolidine derivatives often require multi-step syntheses, as seen in (low yields for cyclopropyl analogs) . Morpholine analogs may offer better solubility due to oxygen content but face challenges in regioselective alkylation .
  • Biological Relevance : Pyrazole-pyrrolidine hybrids are explored for CNS targets due to pyrrolidine’s blood-brain barrier permeability . Morpholine derivatives, however, are more common in kinase inhibitors (e.g., PI3K/mTOR pathways) .
  • Thermodynamic Properties : Pyrrolidine’s saturated structure may confer greater conformational stability than morpholine’s oxygen-containing ring, impacting receptor binding .

Biologische Aktivität

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine, with the CAS number 1249320-61-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C10H18N4C_{10}H_{18}N_{4} and a molecular weight of 194.28 g/mol. Its structure includes a pyrazole ring and a pyrrolidine moiety, which contribute to its pharmacological properties.

The compound features a pyrazole core, known for its biological significance, particularly in medicinal chemistry. The presence of the pyrrolidine group enhances its interaction with biological targets, making it a subject of interest in drug discovery.

PropertyValue
Molecular FormulaC10H18N4C_{10}H_{18}N_{4}
Molecular Weight194.28 g/mol
CAS Number1249320-61-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer effects. The following sections detail specific findings related to its biological activity.

Case Studies

  • Antibacterial Efficacy : In vitro tests on related compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, certain pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .
  • Antifungal Properties : Some studies reported antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness . This suggests that similar structural compounds may also confer antifungal properties to this compound.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine moiety may enhance binding affinity through conformational flexibility.

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds has been extensively studied, revealing that modifications to the pyrazole or pyrrolidine rings can significantly affect biological activity. For example, the introduction of halogen substituents has been linked to increased antimicrobial potency .

Future Research Directions

Given the promising biological activities observed in related compounds, further research into this compound is warranted. Potential areas of investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating specific pathways through which the compound exerts its effects.
  • Derivatization : Synthesizing analogs to enhance potency and selectivity against specific pathogens or cancer cells.

Q & A

Q. What are the optimal synthetic routes for 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, pyrazole derivatives with alkylamine side chains are often synthesized via alkylation of a pyrazole precursor with a pyrrolidine-containing propyl halide. Key parameters include:

  • Base selection : Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic attack .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 35–80°C to balance reactivity and side-product formation .
    Chromatography (e.g., silica gel) or recrystallization is critical for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidine-propyl linkage and pyrazole substitution pattern. Look for characteristic shifts: pyrrolidine protons at δ 2.5–3.5 ppm and pyrazole C3-amine protons at δ 5.0–6.0 ppm .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Test against kinases or GPCRs due to pyrazole’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin, dopamine) .

Advanced Research Questions

Q. How can contradictory data in solubility and stability studies be resolved?

Contradictions often arise from solvent polarity and pH variations. Mitigation strategies include:

  • Solubility profiling : Use logP calculations (predicted ~2.5 for this compound) and experimental validation in buffers (pH 4–10) .
  • Stability under physiological conditions : Monitor degradation via LC-MS in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Light/temperature sensitivity : Store at −20°C in amber vials to prevent photodegradation .

Q. What mechanistic insights explain its interaction with biological targets?

  • Molecular docking : Pyrazole’s planar structure and pyrrolidine’s flexibility enable binding to hydrophobic pockets. For example, MD simulations show hydrogen bonding between the C3-amine and kinase catalytic lysine residues .
  • Structure-activity relationship (SAR) : Modifying the pyrrolidine ring (e.g., N-methylation) or propyl chain length alters potency and selectivity .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

  • Prodrug design : Acetylate the amine group to enhance membrane permeability .
  • Nanocarrier systems : Liposomal encapsulation improves plasma half-life .
  • Metabolic profiling : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for clearance using liver microsomes .

Q. What strategies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) to capture protein targets in live cells .
  • Thermal proteome profiling (TPP) : Detect target stabilization upon compound binding .
  • CRISPR/Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Core modifications : Vary pyrrolidine substituents (e.g., spirocycles, fluorination) and propyl chain length .
  • Bioisosteric replacements : Substitute pyrazole with imidazole or triazole to assess heterocycle specificity .
  • High-throughput screening : Use 96-well plates to test 100+ analogs for IC50_{50} values .

Q. What computational tools predict off-target effects?

  • SwissTargetPrediction : Identifies kinases and ion channels as high-probability off-targets .
  • ToxCast : Flags hepatotoxicity risks based on structural alerts (e.g., amine metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.